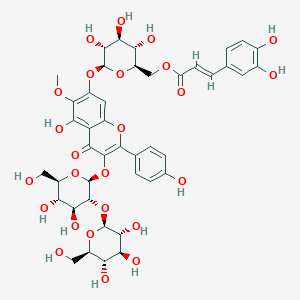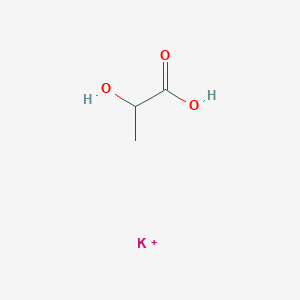
Lactate (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . This compound is widely used in various industries due to its antimicrobial properties and its role as a buffering agent.
Preparation Methods
Lactate (potassium) is produced by neutralizing lactic acid, which is fermented from a sugar source . The general synthetic route involves the fermentation of sugars to produce lactic acid, which is then neutralized with potassium hydroxide to form lactate (potassium) . Industrial production methods often involve continuous fermentation processes to ensure a steady supply of lactic acid, which is then converted to lactate (potassium) through neutralization .
Chemical Reactions Analysis
Lactate (potassium) undergoes various chemical reactions, including:
Oxidation: Lactate can be oxidized to pyruvate by lactate dehydrogenase.
Reduction: Under anaerobic conditions, pyruvate can be reduced back to lactate.
Substitution: Lactate can participate in esterification reactions to form lactate esters.
Common reagents used in these reactions include lactate dehydrogenase for oxidation and various acids or bases for esterification and neutralization reactions. The major products formed from these reactions include pyruvate and lactate esters .
Scientific Research Applications
Lactate (potassium) has numerous scientific research applications:
Mechanism of Action
Lactate (potassium) exerts its effects through several mechanisms:
Metabolic Pathways: Lactate is converted to pyruvate by lactate dehydrogenase, which then enters the tricarboxylic acid cycle for energy production.
Signaling Molecule: Lactate acts as a signaling molecule, regulating various cellular processes, including angiogenesis and immune responses.
Epigenetic Modifications: Lactate can cause lactylation of histone proteins, affecting gene transcription and protein function.
Comparison with Similar Compounds
Lactate (potassium) can be compared with other similar compounds such as:
Sodium lactate: Similar in function but uses sodium instead of potassium.
Calcium lactate: Used in similar applications but provides calcium ions.
Magnesium lactate: Another similar compound that provides magnesium ions.
Lactate (potassium) is unique due to its specific use in applications where potassium ions are preferred over other cations .
Properties
Molecular Formula |
C3H6KO3+ |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
potassium;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1 |
InChI Key |
PHZLMBHDXVLRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


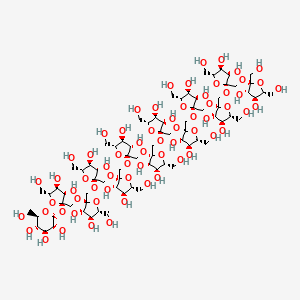
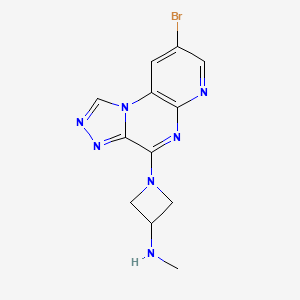
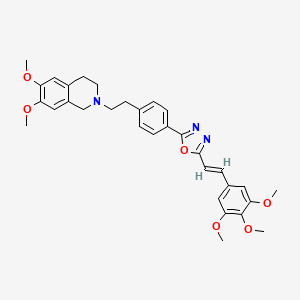

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
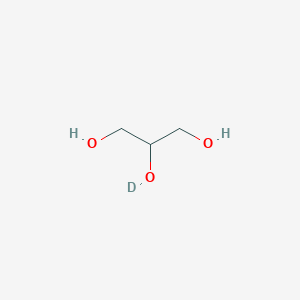
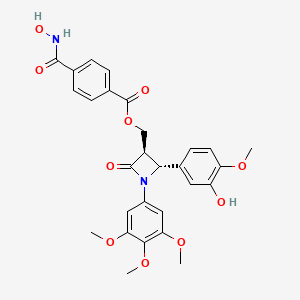
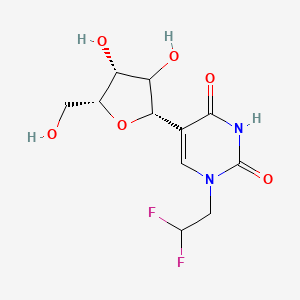
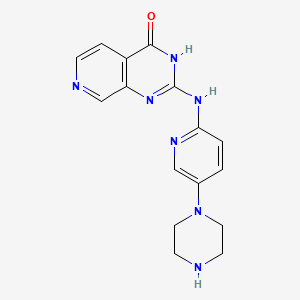


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
